

A Technical Guide to 3-Hydroxybenzamide: Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: 3-Hydroxybenzamide

Cat. No.: B181210

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-hydroxybenzamide**, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its fundamental physical and chemical properties, outlines established experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a histone deacetylase (HDAC) inhibitor.

Core Properties of 3-Hydroxybenzamide

CAS Number: 618-49-5[1][2][3]

3-Hydroxybenzamide is a white to light yellow crystalline solid.[1][4] Its core chemical structure consists of a benzene ring substituted with a hydroxyl group and a carboxamide group at the meta (3) position.

Physical and Chemical Data

A summary of the key physical and chemical properties of **3-hydroxybenzamide** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₂	[1][2][3][5]
Molecular Weight	137.14 g/mol	[1][2][3][5]
Melting Point	170 °C	[1][2]
Boiling Point	318.3 ± 25.0 °C (Predicted)	[1][2]
Density	1.449 g/cm ³	[1][2]
Solubility	Soluble in Methanol	[1][6]
pKa	9.26 ± 0.10 (Predicted)	[1]
LogP (Octanol/Water Partition Coefficient)	0.491 (Crippen Method)	[5]
Vapor Pressure	0.000195 mmHg at 25°C	[1]
Refractive Index	1.612	[1]
Appearance	White to light yellow powder/crystal	[1]

Experimental Protocols

Synthesis of 3-Hydroxybenzamide from 3-Hydroxybenzoic Acid

A common laboratory-scale synthesis of **3-hydroxybenzamide** involves the conversion of 3-hydroxybenzoic acid. This can be achieved through a two-step process: esterification followed by amidation.

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-Hydroxybenzoate

- **Reaction Setup:** To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[7]
- **Reflux:** The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

- **Work-up:** After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.^[7]
- **Extraction:** The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.^[7]
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-hydroxybenzoate. The crude product can be further purified by column chromatography if necessary.^[7]

Step 2: Amidation of Methyl 3-Hydroxybenzoate to **3-Hydroxybenzamide**

- **Ammonia Source:** A solution of ammonia in a suitable solvent (e.g., methanol) is required.
- **Reaction:** Methyl 3-hydroxybenzoate (1 equivalent) is treated with an excess of the ammonia solution.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or with gentle heating in a sealed vessel. The reaction progress is monitored by TLC.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude **3-hydroxybenzamide** can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

An alternative approach for the direct conversion of the carboxylic acid to the amide involves the use of coupling reagents.

One-Pot Synthesis using a Coupling Reagent:

- **Reaction Setup:** 3-Hydroxybenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
- **Activation:** A coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added to the solution and stirred at 0 °C for 30 minutes to activate the carboxylic acid.^[7]

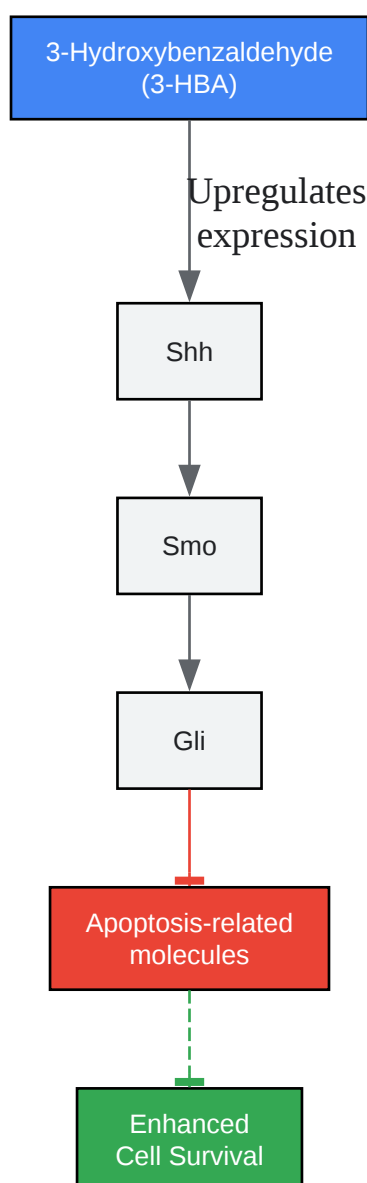
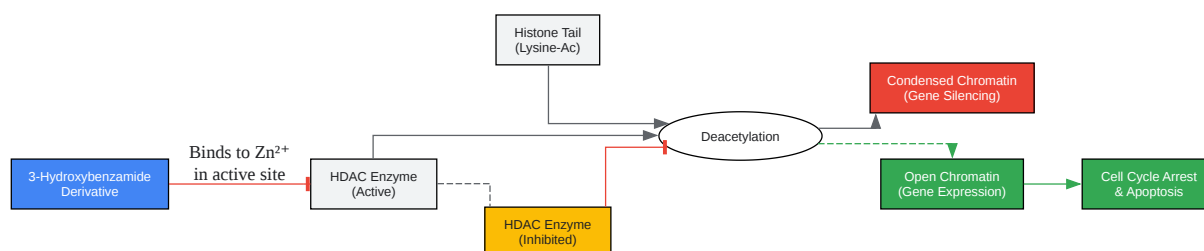
- **Amine Addition:** An ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.^[7]
- **Reaction:** The reaction is allowed to warm to room temperature and stirred for 12-24 hours.^[7]
- **Work-up:** The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.^[7]
- **Purification:** The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of **3-hydroxybenzamide** have garnered significant interest in drug discovery due to their diverse biological activities. A key area of investigation is their role as inhibitors of histone deacetylases (HDACs).

Mechanism of HDAC Inhibition

N,3-dihydroxybenzamide derivatives, a class of compounds structurally related to **3-hydroxybenzamide**, are potent HDAC inhibitors.^[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.^[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.^[8] The inhibitory mechanism of these benzamide derivatives involves the chelation of the catalytic zinc ion within the active site of the HDAC enzyme by the hydroxamic acid or catechol moiety, which effectively blocks its enzymatic activity.^{[8][9]}



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